3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a thiazole ring and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3-hydroxy-2-methyl-4H-pyran-4-one with 4-methyl-1,3-thiazol-2-ylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the thiazole ring can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methyl-4H-pyran-4-one: A simpler analog without the thiazole and hydrazone functionalities.
4-Methyl-1,3-thiazol-2-ylhydrazine: Contains the thiazole ring and hydrazine group but lacks the pyranone moiety.
Uniqueness
3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of a thiazole ring, hydrazone linkage, and pyranone moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
CAS No. |
75757-69-6 |
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Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H11N3O2S/c1-6-5-17-11(12-6)14-13-8-3-4-9(15)7(2)10(8)16/h3-5,15-16H,1-2H3 |
InChI Key |
QSFSUCAAIGLRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N=NC2=C(C(=C(C=C2)O)C)O |
Origin of Product |
United States |
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